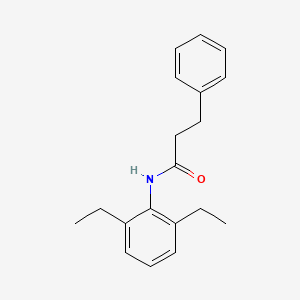

N-(2,6-diethylphenyl)-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-16-11-8-12-17(4-2)19(16)20-18(21)14-13-15-9-6-5-7-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOINBVHKGYZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Historical Evolution of Amide Bond Formation Strategies Relevant to Propanamides

The formation of the amide bond is one of the most fundamental reactions in organic chemistry, crucial for the synthesis of peptides and a vast array of biologically important molecules. umich.eduresearchgate.net Historically, the synthesis of amides, including propanamides, has relied on the reaction between a carboxylic acid and an amine. However, the direct condensation of these two moieties requires high temperatures and is often inefficient. ucl.ac.uk

To overcome this, synthetic strategies evolved to focus on the "activation" of the carboxylic acid. Early methods involved converting the carboxylic acid into more reactive derivatives, such as:

Acyl Halides: Reacting a carboxylic acid with reagents like thionyl chloride or oxalyl chloride produces a highly reactive acyl chloride, which readily reacts with an amine to form the amide. nih.gov

Anhydrides: Carboxylic acid anhydrides, either symmetrical or mixed, serve as effective acylating agents for amines. umich.eduresearchgate.net While effective, symmetrical anhydrides are not atom-economical, as half of the acid is lost as a leaving group. researchgate.net

The mid-20th century saw the introduction of coupling reagents , which facilitate amide bond formation in a one-pot procedure directly from the carboxylic acid and amine. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), became prominent. umich.edu These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. umich.edu To minimize side reactions and reduce the risk of racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with coupling reagents. nih.gov

More recent developments have focused on improving the sustainability and efficiency of these reactions, leading to the exploration of catalytic methods and flow chemistry protocols to minimize waste and handle hazardous reagents safely. ucl.ac.uknih.gov

Targeted Synthesis of N-(2,6-diethylphenyl)-3-phenylpropanamide

The synthesis of the specific molecule this compound involves the coupling of 3-phenylpropanoic acid with 2,6-diethylaniline. The steric hindrance posed by the two ethyl groups on the aniline (B41778) ring presents a synthetic challenge that necessitates careful selection of reaction conditions.

The most common and versatile method for synthesizing N-arylpropanamides is through coupling reactions that activate the carboxylic acid component. This approach involves mixing the carboxylic acid and the N-arylamine with a coupling agent and often a base in a suitable solvent.

A widely used method involves carbodiimide coupling agents. For instance, the synthesis of N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of (S)-ketoprofen has been successfully achieved using N,N′-dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP). scispace.com Similarly, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is frequently used, often in combination with HOBt, to facilitate the condensation reaction. nih.gov

An alternative route is the conversion of the carboxylic acid to an acyl chloride, which then reacts with the aniline. This is a classic and robust method, often employed for large-scale synthesis. For example, substituted nicotinic acid can be converted to its acyl chloride using oxalyl chloride, which then reacts with an amine under basic conditions to yield the desired N-aryl nicotinamide derivatives. mdpi.com

The table below summarizes common coupling agents used in the synthesis of N-aryl amides.

| Coupling Agent/Method | Additive/Catalyst | Typical Solvent | Key Features |

| Acyl Chloride Formation | Thionyl Chloride or Oxalyl Chloride | Dichloromethane (B109758) (DCM) | Highly reactive intermediate; reaction is often fast. |

| DCC (Dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | THF, DCM | Forms a urea (B33335) byproduct (DCU) that precipitates. scispace.com |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | Water-soluble urea byproduct, simplifying workup. nih.gov |

| TiCl₄ (Titanium Tetrachloride) | Pyridine (B92270) | Dichloromethane (DCM) | Mediates direct condensation of carboxylic acids and amines. nih.gov |

For sterically hindered anilines like 2,6-diethylaniline, reagent selection is critical. While standard coupling agents are effective, alternative methods such as transamidation and one-pot syntheses have emerged as valuable strategies.

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction often requires a catalyst to activate the typically unreactive amide bond. nih.gov While direct transamidation can be challenging, it offers an alternative pathway, particularly for synthesizing primary amides from tertiary amides at room temperature. researchgate.net For more complex transamidations, metal catalysts or the use of N-Boc activated thioamides can be employed to facilitate the reaction even with sterically hindered anilines like 2,6-dimethylaniline. nih.gov

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps. A one-pot procedure for amide synthesis can involve the direct condensation of carboxylic acids and amines mediated by a reagent like titanium tetrachloride (TiCl₄) in pyridine, which has been shown to be effective for a wide range of substrates. nih.gov Another approach involves generating an aryl nucleophile from an aryl halide, which then reacts in a single pot to form N-arylpyrazoles, demonstrating the utility of one-pot methods for creating C-N bonds. organic-chemistry.org Microwave-assisted one-pot protocols have also been developed, significantly reducing reaction times. nih.gov

The following table outlines representative conditions for different synthetic approaches.

| Synthetic Method | Reagents | Solvent | Temperature | Yield | Reference |

| One-pot Condensation | Benzoic acid, Aniline, TiCl₄, Pyridine | Dichloromethane | Reflux | 98% | nih.gov |

| One-pot Imide Synthesis | Phthalic anhydride, Aniline, Sulphamic acid (cat.) | Neat | 130 °C | 98% | derpharmachemica.com |

| Thioamide Transamidation | N-Boc-N-phenyl benzamide, 4-toluidine, NaHMDS | Toluene | Room Temp. | 90% | nih.gov |

Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize yield and purity. Key factors to consider include the choice of coupling agent, solvent, temperature, and the molar ratio of reactants.

For example, in a study on the synthesis of N,N-diethyl-m-toluamide (DEET), researchers optimized the molar ratio of the carboxylic acid, the activating agent (1,1'-carbonyldiimidazole), and the amine. researchgate.net They found that a specific ratio led to the highest yield (94.03%). researchgate.net Similarly, when using TiCl₄ as a mediator, it was found that using stoichiometric amounts of the reagent in pyridine at 85 °C gave moderate to excellent yields. nih.gov

Purification is also a critical step. In many coupling reactions, byproducts such as dicyclohexylurea (from DCC) or water-soluble ureas (from EDCI) are formed. nih.govscispace.com The choice of reagent can simplify purification; for instance, the water solubility of the EDCI byproduct allows for easy removal through aqueous extraction. nih.gov Final purification is typically achieved through recrystallization or column chromatography to obtain the target compound in high purity. sharif.edunih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships. Modifications are typically made to either the carboxylic acid backbone or the N-substituted aryl group.

A common strategic modification involves altering the substituents on the N-aryl ring. Replacing the diethyl groups with dimethyl groups leads to the synthesis of N-(2,6-dimethylphenyl) analogues. This substitution can influence the compound's conformation and biological activity.

The synthesis of N-(2,6-dimethylphenyl) amides follows similar routes to their diethyl counterparts. For instance, 2-chloro-N-(2,6-dimethylphenyl)acetamide is a well-known compound whose synthesis is often used as an example in chemical literature. researchgate.net It can be prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride. This highlights the general applicability of the acyl chloride method for this class of compounds.

Furthermore, N-(2,6-dimethylphenyl)-substituted semicarbazones have been designed and synthesized as anticonvulsant agents, demonstrating the utility of this N-aryl moiety in medicinal chemistry. nih.gov The synthesis of key intermediates like methyl (R)-N-(2,6-dimethylphenyl)alaninate has been achieved via enzyme-catalyzed methods, showcasing the diverse synthetic tools available for creating these analogues. researchgate.net

The table below compares the parent compound with its dimethyl analogue.

| Compound Name | Structure of N-Aryl Moiety | Common Synthetic Precursor |

| N-(2,6-dieth ylphenyl)-3-phenylpropanamide | 2,6-diethylaniline | 3-phenylpropanoic acid |

| N-(2,6-dimeth ylphenyl)-3-phenylpropanamide | 2,6-dimethylaniline | 3-phenylpropanoic acid |

Derivatization of the Phenylpropanamide Backbone

The derivatization of the this compound backbone is a key strategy for modulating its chemical properties. These modifications can be broadly categorized into reactions involving the aromatic rings and alterations to the propanamide linker.

Functionalization of the phenyl rings, both on the N-aryl portion and the 3-phenyl group, can be achieved through various electrophilic substitution reactions. The reactivity of these rings is influenced by the existing substituents. For instance, the diethylphenyl group is activated towards electrophilic attack, while the phenyl group's reactivity is more neutral. The specific outcomes of these reactions, such as the regioselectivity of substitution, are dictated by the directing effects of the alkyl and amide groups.

Another avenue for derivatization involves reactions at the benzylic position of the 3-phenylpropanamide (B85529) moiety. Introduction of functional groups at this position can lead to a diverse array of new analogues with potentially altered properties.

Introduction of Heterocyclic Scaffolds and Chiral Centers in Analogues

The incorporation of heterocyclic scaffolds into the this compound structure is a significant area of synthetic exploration, aiming to access novel chemical space. Heterocycles are prevalent in biologically active molecules and can impart unique conformational constraints and electronic properties.

One common strategy involves the intramolecular cyclization of suitably functionalized N-aryl amide precursors. For example, appropriately substituted N-aryl amides can undergo cyclization to form oxindoles, a privileged heterocyclic motif in medicinal chemistry rsc.orgnih.gov. While direct examples on this compound are not extensively documented, the principles of intramolecular cyclization of N-aryl amides are well-established and offer a viable route to new heterocyclic derivatives rsc.orgnih.govresearchgate.net. Another approach involves the use of cascade reactions, where a sequence of intramolecular and intermolecular reactions can lead to the formation of complex tricyclic nitrogen heterocycles from unsaturated amine substrates and aryl halides nih.gov.

The introduction of chiral centers is crucial for developing stereochemically defined analogues. Asymmetric synthesis of related N-(2,6-disubstituted-phenyl)sulfonamides has been achieved with high enantioselectivity (up to 92% ee) through chiral palladium-catalyzed N-allylation, demonstrating a viable strategy for creating N-C axial chirality nih.govmdpi.com. While this example is on a sulfonamide analogue, the principle of using chiral catalysts to control stereochemistry in N-aryl systems is broadly applicable.

Application of Green Chemistry Principles in Propanamide Synthesis (e.g., microwave-assisted protocols)

The synthesis of propanamides, including this compound, is increasingly being guided by the principles of green chemistry to enhance efficiency and reduce environmental impact. A prominent green technique is the use of microwave-assisted organic synthesis (MAOS).

Microwave irradiation offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved reaction yields asianpubs.orgresearchgate.netmostwiedzy.pl. Furthermore, microwave-assisted syntheses can often be conducted under solvent-free conditions, which minimizes the use of hazardous organic solvents and simplifies product purification researchgate.netresearchgate.net. For instance, the direct amidation of carboxylic acids with amines can be efficiently carried out under microwave irradiation, sometimes with the aid of a solid support like silica (B1680970) gel nih.gov.

The table below summarizes typical reaction conditions and yields for microwave-assisted amidation reactions, illustrating the efficiency of this green chemistry approach.

| Reactants | Catalyst/Support | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Benzoic acid, Aniline | None | None | - | 15 | 74 | researchgate.net |

| Phenylacetic acid, Aniline | Ceric Ammonium Nitrate (2 mol%) | None | - | 120 | >95% | nih.gov |

| Benzoic acid, Ammonium Chloride | TsCl, K2CO3, SiO2 | None | 300 | 2 | 96 | asianpubs.org |

Stereoselective Synthesis Approaches for Chiral Propanamide Analogues

The development of stereoselective methods for the synthesis of chiral propanamide analogues is of significant interest due to the often-differing biological activities of enantiomers. Several strategies have been developed to control the stereochemistry during the formation of these molecules.

One major approach involves the use of chiral catalysts. For example, palladium-catalyzed asymmetric synthesis has been successfully employed to create N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides with high enantiomeric excess nih.govmdpi.com. These methods utilize chiral ligands that coordinate to the metal center and direct the stereochemical outcome of the reaction. While this specific example is on a sulfonamide, the principles are transferable to the synthesis of chiral anilides.

Another strategy is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereoselective formation of a new chiral center. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Furthermore, biocatalysis offers a green and highly selective alternative for the synthesis of chiral amides. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

The table below provides an overview of different stereoselective synthesis approaches that can be applied to the synthesis of chiral propanamide analogues.

| Method | Description | Key Features |

| Chiral Catalysis | Utilizes a chiral catalyst (e.g., a metal complex with a chiral ligand) to control the stereochemical outcome of the reaction. | High catalytic efficiency, potential for high enantioselectivity. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the formation of a new stereocenter. | Well-established methodology, often provides high diastereoselectivity. |

| Biocatalysis | Employs enzymes to catalyze the stereoselective transformation. | High selectivity, mild reaction conditions, environmentally friendly. |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the atomic connectivity and chemical environment within the N-(2,6-diethylphenyl)-3-phenylpropanamide molecule can be constructed.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis of the Chemical Compound

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the phenyl and diethylphenyl rings would appear in the downfield region, typically between 7.0 and 7.5 ppm. The methylene (B1212753) protons of the ethyl groups and the propanamide backbone would resonate in the midfield region, while the methyl protons of the ethyl groups would be found in the upfield region. The amide proton (N-H) is expected to show a characteristic broad singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.20-7.40 | Multiplet | 5H |

| Diethylphenyl-H (meta, para) | 7.05-7.15 | Multiplet | 3H |

| Amide N-H | ~8.0 | Broad Singlet | 1H |

| -CH₂- (propanamide) | ~3.10 | Triplet | 2H |

| -CH₂- (propanamide) | ~2.80 | Triplet | 2H |

| -CH₂- (ethyl) | ~2.60 | Quartet | 4H |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the 120-140 ppm range, while the aliphatic carbons of the ethyl and propanamide groups will appear in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~172 |

| Aromatic C (quaternary) | 135-142 |

| Aromatic C-H | 126-129 |

| -CH₂- (propanamide) | ~38 |

| -CH₂- (propanamide) | ~32 |

| -CH₂- (ethyl) | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show cross-peaks between the methyl and methylene protons of the ethyl groups, and between the two methylene groups of the propanamide backbone.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the signal for the ethyl methyl protons would show a correlation to the ethyl methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations would include the amide proton to the carbonyl carbon and the adjacent aromatic carbons, as well as the methylene protons of the propanamide chain to the carbonyl carbon and the phenyl ring carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to accurately determine the molecular weight of this compound and confirm its elemental composition. The expected exact mass for the molecular ion [M+H]⁺ of C₁₉H₂₄NO would be calculated and compared with the experimentally determined value to provide strong evidence for the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Impurity Profiling

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique would be invaluable for the analysis of this compound in complex matrices and for the identification and quantification of any impurities. By selecting the molecular ion in the first mass spectrometer and fragmenting it, specific and sensitive detection can be achieved. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the ethyl groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Insights

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| N-H (Amide) | 3300-3100 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Amide I) | 1680-1630 | Stretching |

| N-H (Amide II) | 1570-1515 | Bending |

The precise positions of the Amide I and Amide II bands can also provide insights into the hydrogen bonding and conformational state of the amide group within the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding a compound's physical and chemical properties. For this compound, single-crystal X-ray diffraction (XRD) would be the definitive technique to elucidate its molecular structure and analyze its crystal packing. While specific XRD data for this compound is not publicly available, the methodology provides invaluable insights.

The process involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

This analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecules pack together in the crystal lattice. This information is crucial for understanding polymorphism, solubility, and melting point.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an XRD study.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an essential tool in chemical research for the separation, purification, and assessment of the purity of compounds. core.ac.uk For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be pivotal analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity analysis of non-volatile compounds like this compound. gyanvihar.org The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

Method development would involve a systematic optimization of several parameters:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for this compound due to its relatively nonpolar nature.

Mobile Phase: A mixture of an aqueous solvent (like water, often with a buffer to control pH) and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized. A gradient elution, where the composition of the mobile phase is changed over time, might be necessary to achieve optimal separation from any impurities.

Detection: A UV detector would be a common choice, with the detection wavelength selected based on the UV absorbance spectrum of this compound, likely corresponding to the absorption maxima of the phenyl rings.

Once developed, the method would undergo rigorous validation according to established guidelines to ensure its suitability for its intended purpose. Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components (If Applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. core.ac.uk While this compound itself may have low volatility, GC-MS would be an excellent method to detect and identify any volatile impurities that might be present from its synthesis, such as residual solvents or starting materials.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries. conferenceworld.in

This technique is highly sensitive and specific, making it ideal for detecting trace levels of volatile organic compounds. The application of GC-MS would ensure the high purity of this compound by confirming the absence of volatile contaminants.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and reactivity. These approaches are fundamental in understanding the intrinsic characteristics of N-(2,6-diethylphenyl)-3-phenylpropanamide.

Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. zenodo.org For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a variety of ground-state properties. researchgate.net

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. cyberleninka.ru A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. researchgate.net The MEP reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), identifying likely sites for intermolecular interactions. researchgate.netresearchgate.net For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the amide proton would be a region of positive potential.

Table 1: Representative Electronic Properties Calculated by DFT for Aromatic Amide Systems

| Calculated Property | Description | Typical Insights for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The phenyl and diethylphenyl rings are likely major contributors to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The LUMO is often centered around the π-system of the aromatic rings and the carbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. cyberleninka.ru | A significant gap would suggest high kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The amide group would be the primary contributor to the molecular dipole moment. |

| MEP Min/Max | Minimum and maximum values of the molecular electrostatic potential. | The carbonyl oxygen would represent the minimum (most negative), and the amide N-H proton the maximum (most positive). |

Note: The values in this table are illustrative of the types of data generated from DFT calculations on similar molecular systems and are not specific experimental or calculated values for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties but are significantly more computationally demanding. researchgate.net

Due to their high computational cost, ab initio methods are typically reserved for smaller, model systems that represent key structural features of a larger molecule. For this compound, high-accuracy calculations could be performed on fragments like N-ethyl-benzamide or 3-phenylpropanamide (B85529) to precisely determine properties such as bond dissociation energies, proton affinities, or the rotational barrier of the amide bond. These high-accuracy benchmark results can then be used to validate the chosen DFT functional and basis set for calculations on the full, more complex molecule.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) are used to explore the conformational space and dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org An MD simulation can provide a detailed view of the dynamic behavior of this compound in a solvent or when bound to a biological macromolecule like a protein or enzyme.

If a putative biological target is identified, an MD simulation of the ligand-protein complex can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site over the simulation time.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, or salt bridges that stabilize the binding, and how these interactions fluctuate over time.

Conformational Changes: How the ligand and the protein adapt their conformations upon binding.

Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein.

For example, MD simulations performed on related N-phenylcarbamothioyl derivatives have been used to assess the stability of their binding to target enzymes, providing insights that complement docking studies. jppres.com

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. researchgate.net This method is instrumental in structure-based drug design for identifying potential biological targets. researchgate.net

For this compound, docking studies would involve computationally screening the compound against various known protein structures. Given the structural similarity of the N-(2,6-disubstituted-phenyl) moiety to known anticonvulsant agents, potential targets could include voltage-gated sodium channels or GABA-A receptors. nih.gov The docking process uses a scoring function to rank the different binding poses, with lower scores generally indicating more favorable binding. jppres.com The results can highlight plausible binding modes and identify key amino acid residues in the receptor's active site that interact with the ligand. These predicted interactions, such as hydrogen bonds with the amide group or π-π stacking with the aromatic rings, can then be used to form hypotheses about the molecule's mechanism of action.

Table 2: Hypothetical Molecular Docking Results for this compound against Putative Targets

| Putative Target Class | Example Receptor (PDB ID) | Predicted Binding Affinity (Score) | Potential Key Interactions |

| Voltage-Gated Ion Channel | e.g., Sodium Channel Nav1.x | -8.5 kcal/mol | Hydrophobic interactions between diethylphenyl group and nonpolar residues; π-π stacking with phenyl ring. |

| GABA Receptor | e.g., GABA-A Receptor | -7.9 kcal/mol | Hydrogen bond between amide N-H and a backbone carbonyl; hydrophobic pocket accommodating the phenylpropyl tail. |

| Cyclooxygenase (COX) Enzyme | e.g., COX-2 (5KIR) | -9.1 kcal/mol | Amide oxygen acts as a hydrogen bond acceptor with a key serine or tyrosine residue in the active site. |

Note: This table is for illustrative purposes only. The targets are based on the activity of structurally related compounds, and the scores and interactions are hypothetical examples of what a docking study might predict.

Prediction of Binding Modes and Affinities with Hypothesized Biological Receptors or Enzymes

Molecular docking is a primary computational technique used to predict how a molecule (a ligand) binds to a receptor, such as a protein or enzyme. This method explores various possible orientations and conformations of the ligand within the receptor's binding site and calculates a score to estimate the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

For this compound, this type of analysis would first require the identification of a hypothesized biological target. Once a target is selected, its three-dimensional structure would be used for the docking simulation. The results would predict the most likely binding pose of the compound and provide a theoretical estimation of its binding strength. As of now, no such specific binding mode or affinity predictions for this compound have been published in the scientific literature.

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions between the ligand and the receptor is conducted. These non-covalent interactions are crucial for the stability of the ligand-receptor complex. Key interactions include:

Hydrogen Bonding: The amide group in this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which could form hydrogen bonds with amino acid residues in a receptor's binding site.

Hydrophobic Interactions: The two phenyl rings and the diethyl groups on the phenyl ring are hydrophobic. These regions of the molecule can form favorable interactions with nonpolar pockets within a protein, displacing water molecules and contributing to binding affinity.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.

Pi-Pi Stacking: The aromatic rings of the compound can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.

A computational analysis would map out these specific interactions and their geometries. However, without a defined biological target and corresponding docking studies for this compound, a specific analysis of its key intermolecular interactions is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Development of Statistical Models Correlating Structural Descriptors with Biological Activity

To develop a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., AlogP98), and electronic properties (e.g., dipole moment). mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds. mdpi.com There are no published QSAR studies involving this compound, as this would necessitate a dataset of analogous compounds with measured biological data.

Virtual Screening and Lead Generation through QSAR

Once a predictive QSAR model is established, it can be used for virtual screening. nih.gov In this process, large libraries of chemical compounds can be rapidly screened by calculating their molecular descriptors and using the QSAR model to predict their biological activity. This allows researchers to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. QSAR models can also guide lead generation by identifying which structural features are most important for the desired activity, thus informing the design of new, more potent molecules. As no specific QSAR models have been developed for a chemical series including this compound, its application in virtual screening and lead generation has not been documented.

Structure Activity Relationship Sar and Mechanistic Elucidation

Systematic Elucidation of Structure-Activity Relationships for N-(2,6-diethylphenyl)-3-phenylpropanamide Analogues

The biological activity of this compound and its derivatives is intricately linked to their structural features. Systematic modifications of different parts of the molecule have provided valuable insights into the requirements for potent biological effects.

Impact of N-Aryl Substituent Variations on Activity Profiles

The nature and position of substituents on the N-aryl ring are critical determinants of the biological activity of N-phenylpropanamide analogues. While direct studies on this compound are limited, research on related N-aryl amides demonstrates the profound impact of these modifications. For instance, in the context of GPR88 agonists, the introduction of a methyl group at the ortho-position of the N-phenyl ring was found to be detrimental to activity, with the ortho-tolyl analogue being 10-fold less potent than the unsubstituted parent compound nih.gov. This suggests that steric hindrance near the amide nitrogen can significantly influence receptor interaction.

Furthermore, studies on other N-aryl compounds have shown that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate activity, although the optimal substitution pattern is highly dependent on the specific biological target nih.govmdpi.com. For example, in a series of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide derivatives, substitutions on the N-phenyl ring were explored to optimize activity as metabotropic glutamate (B1630785) receptor modulators scispace.com. Similarly, the synthesis of N-aryl-N'-heteroaryl carbamides revealed that specific substitutions, such as a chloro group, could enhance antibacterial and antifungal activities derpharmachemica.com.

The 2,6-diethyl substitution pattern on the phenyl ring of the titular compound is of particular interest. This bulky substitution likely forces a specific conformation of the molecule, which may be crucial for its interaction with its biological target. Research on 2,6-disubstituted pyridine (B92270) derivatives as inhibitors of β-amyloid-42 aggregation has highlighted the importance of this substitution pattern in mediating specific biological effects nih.gov.

| Compound Class | N-Aryl Substitution | Impact on Activity | Reference |

|---|---|---|---|

| GPR88 Agonists | ortho-methyl | 10-fold decrease in potency | nih.gov |

| N-Aryl-N'-heteroaryl carbamides | chloro-substitution | Enhanced antibacterial and antifungal activity | derpharmachemica.com |

| 2,6-disubstituted pyridine derivatives | 2,6-diaminopyridine | Key component for inhibiting Aβ aggregation | nih.gov |

Role of the Propanamide Linker and Phenyl Substitutions on Biological Efficacy

The propanamide linker is a crucial element that connects the N-aryl moiety to the rest of the molecule, and its length and flexibility can significantly affect biological activity. In the context of prostate-specific membrane antigen (PSMA) ligands, the linker's structure, including its length and composition, has a substantial influence on the biological activity of the conjugates nih.gov. An optimal linker structure was found to contain an aliphatic fragment near the vector molecule, often with a length of 3-6 carbon atoms, which is consistent with the propanamide linker's three-carbon chain nih.gov.

In studies of GPR88 agonists, it was demonstrated that the linker between the amide nitrogen and the phenyl group is a key determinant of activity, likely by directing the phenyl group for favorable interactions with the receptor nih.gov. The substitution on the phenyl ring at the other end of the propanamide linker also plays a vital role. For instance, in the development of GPR88 agonists, variations in the substitution on this phenyl ring were explored to identify regions for further optimization nih.gov. Similarly, research on N-substituted quinoxaline-2-carboxamides found that N-phenyl derivatives exhibited the best activity against Mycobacterium tuberculosis, and the nature of the substituent on this phenyl ring influenced the activity, although not in a way that directly correlated with lipophilicity mdpi.com.

Stereochemical Requirements for Optimized Biological Activity

Stereochemistry is a pivotal factor in the biological activity of many chiral compounds, and N-phenylpropanamide derivatives are no exception. unimi.it The spatial arrangement of atoms can dramatically influence how a molecule interacts with its biological target, leading to significant differences in potency and efficacy between stereoisomers.

A compelling example is found in the analogues of ohmefentanyl, a potent analgesic agent with a structure related to N-phenylpropanamides. nih.gov This compound has three chiral centers, resulting in eight possible stereoisomers. Studies on these isomers revealed extreme stereodifferences in their analgesic activity. For instance, the (3R,4S,2'R)-(-)-cis isomer and the (3R,4S,2'S)-(+)-cis isomer were found to be the most potent, with analgesic potencies 2,990 and 13,100 times that of morphine, respectively. nih.gov In stark contrast, their corresponding antipodes were the least potent among the eight isomers. nih.gov

Further investigation into the enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides also highlighted the critical role of stereochemistry. nih.gov The individual activities of the four stereoisomers were evaluated in various binding and pharmacological assays, revealing that different isomers had the highest affinity and selectivity for the µ-opioid receptor. nih.gov The potency order in a mouse vas deferens preparation was distinct for each isomer, with some acting as potent agonists while another acted as a weak µ-antagonist. nih.gov These findings underscore that specific stereochemical configurations are essential for optimized biological activity in this class of compounds.

| Compound | Stereoisomer | Analgesic Potency (vs. Morphine) | Reference |

|---|---|---|---|

| Ohmefentanyl Analogue | (3R,4S,2'R)-(-)-cis | 2990x | nih.gov |

| (3R,4S,2'S)-(+)-cis | 13100x | nih.gov |

Investigation of Molecular Mechanisms of Action for Active Derivatives

Understanding the molecular mechanisms by which the active derivatives of this compound exert their effects is crucial for rational drug design and development. This involves studying their interactions with specific enzymes and receptors.

Enzyme Inhibition Kinetics and Mechanism (e.g., protease, urease, p38 MAP kinase)

Enzyme inhibitors are molecules that interfere with the catalytic activity of enzymes, and their study can reveal much about the mechanism of action of a compound. nih.gov The kinetics of enzyme inhibition can be categorized into different types, such as competitive, non-competitive, and mixed inhibition, each providing insights into how the inhibitor interacts with the enzyme. mdpi.comresearchgate.net

Protease Inhibition: Proteases are a class of enzymes involved in numerous physiological and pathological processes, making them important therapeutic targets. nih.govmdpi.com While specific studies on the inhibition of proteases by this compound are not readily available, related N-aryl amide structures have been investigated as protease inhibitors. For example, new cysteine protease inhibitors have been developed based on electrophilic (hetero)arenes attached to a dipeptide sequence. mdpi.com The mechanism of inhibition for these compounds can be either reversible or irreversible, often involving the formation of a covalent bond with a key amino acid residue in the enzyme's active site. mdpi.comresearchgate.net

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.govresearchgate.netencyclopedia.pub A variety of compounds have been screened for their urease inhibitory activity, including N-phenylmaleimide. nih.govresearchgate.net Propanamide-sulfonamide based drug conjugates have also been explored as dual inhibitors of urease and cyclooxygenase-2. nih.gov Kinetic studies of novel 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas as Jack bean urease inhibitors revealed both competitive and mixed-type inhibitors, with some compounds showing potent inhibition in the nanomolar range. nih.gov

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases. benthamscience.comnih.gov Various classes of p38 MAP kinase inhibitors have been developed, including amides and other heterocyclic compounds. benthamscience.com While direct evidence for this compound as a p38 MAP kinase inhibitor is lacking, the general structural features of many p38 inhibitors suggest that N-aryl propanamides could potentially fit into the ATP-binding site of the kinase. rsc.orgresearchgate.net

| Enzyme Target | Inhibitor Class/Example | Inhibition Type/Potency | Reference |

|---|---|---|---|

| Cysteine Protease | Electrophilic (hetero)arenes | Reversible/Irreversible | mdpi.com |

| Urease | 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas | Competitive/Mixed (IC50 in nM range) | nih.gov |

| p38 MAP Kinase | Pyridinylimidazoles, Ureas, Amides | Potent inhibitors (IC50 = 35 nM for one example) | benthamscience.com |

Receptor Binding and Signaling Pathway Modulation (e.g., opioid receptors for related compounds)

The interaction of small molecules with specific receptors is a fundamental mechanism of drug action, leading to the modulation of intracellular signaling pathways.

Opioid Receptor Binding and Modulation: Analogues of N-phenylpropanamide, particularly those related to fentanyl and ohmefentanyl, are well-known for their potent activity at opioid receptors. nih.govnih.gov These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in pain perception. nih.gov Binding studies of stereoisomers of ohmefentanyl analogues have shown high affinity and selectivity for the µ-opioid receptor. nih.gov The binding of these ligands to the receptor can trigger a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately leading to an analgesic effect. nih.gov

The activation of opioid receptors can also lead to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization. frontiersin.org Interestingly, different opioid ligands can exhibit "biased agonism," where they preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), which may have implications for the development of safer analgesics with fewer side effects. frontiersin.org The specific stereochemistry of N-phenylpropanamide analogues is critical for their affinity and efficacy at opioid receptors, with different isomers exhibiting distinct binding profiles and functional activities, ranging from potent agonism to antagonism. nih.govnih.govnih.gov

Characterization of Intramolecular Interactions and Conformational Dynamics Affecting Activity

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and the dynamic interplay of its constituent parts. Intramolecular interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, dictate the preferred conformations of the molecule, which in turn govern its ability to interact with a biological target.

The central amide bond in this compound is a key structural feature. Due to the partial double bond character of the C-N bond, rotation around it is restricted, leading to the possibility of cis and trans isomers. For most acyclic amides, the trans conformation is significantly more stable due to reduced steric hindrance. The diethylphenyl and phenylpropanoyl moieties are therefore likely to be positioned on opposite sides of the amide bond.

The conformational flexibility of this compound would primarily arise from rotation around several single bonds:

The C-N bond connecting the phenyl ring to the amide nitrogen.

The C-C bonds within the diethyl and propanoyl side chains.

The two ethyl groups on the phenyl ring at positions 2 and 6 introduce significant steric bulk. This steric hindrance would heavily influence the rotational freedom around the N-aryl bond. It is probable that the phenyl ring is forced into a nearly perpendicular orientation relative to the plane of the amide group to minimize steric clashes between the ethyl groups and the carbonyl oxygen or the rest of the propanamide chain. This fixed orientation could be a critical determinant of the molecule's biological activity.

Furthermore, the propanamide chain possesses rotational freedom around its C-C bonds. The relative orientation of the terminal phenyl group and the amide functionality would be influenced by a balance of steric and potential weak intramolecular interactions, such as C-H···π interactions between the alkyl chain and the phenyl ring.

To definitively characterize these dynamics, a combination of experimental and computational methods would be necessary. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, could provide insights into the through-space proximity of protons, helping to elucidate the dominant solution-state conformation. plos.org Computationally, methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations would be invaluable for mapping the potential energy surface and exploring the conformational landscape of the molecule. nih.gov

A hypothetical data table summarizing key dihedral angles that would define the conformational space of this compound is presented below. These values would need to be determined through computational modeling.

| Dihedral Angle | Description | Predicted Stable Conformation (degrees) |

| τ1 (C2-C1-N-C=O) | Rotation of the diethylphenyl group relative to the amide plane | ~90° |

| τ2 (N-Cα-Cβ-Cγ) | Rotation within the propanamide chain | Varies |

| τ3 (Cα-Cβ-Cγ-C1') | Rotation of the terminal phenyl group | Varies |

Allosteric vs. Orthosteric Binding Site Analysis

When considering the interaction of this compound with a biological target, such as an enzyme or a receptor, a fundamental question is whether it binds at the primary, or orthosteric, site or at a secondary, allosteric, site.

The orthosteric site is the primary binding location for the endogenous ligand or substrate of a protein. Ligands that bind to this site are typically competitive, meaning they directly compete with the natural substrate for binding. The structure of an orthosteric inhibitor often mimics that of the endogenous substrate.

An allosteric site , on the other hand, is a topographically distinct location on the protein. liberty.eduliberty.edu Molecules binding to an allosteric site can modulate the protein's activity without directly blocking the orthosteric site. This modulation can be positive (enhancing activity) or negative (inhibiting activity). Allosteric modulators often bear no structural resemblance to the orthosteric ligand.

Given the structure of this compound, its potential binding mode would depend on the specific target protein. For instance, if this compound were investigated as an inhibitor of an enzyme like Fatty Acid Amide Hydrolase (FAAH), which is known to be an allosteric enzyme, a comparative analysis would be crucial. researchgate.netupf.edu

To determine the binding site, several experimental and computational approaches could be employed:

Enzyme Kinetics: Competitive inhibitors, which bind to the orthosteric site, typically increase the Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max). Non-competitive or uncompetitive inhibitors, often allosteric, will affect V_max and may or may not affect K_m.

Radioligand Binding Assays: These assays can determine if the compound competes with a known orthosteric radioligand for binding to the target. A displacement of the radioligand would suggest binding at or near the orthosteric site.

X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a definitive, high-resolution picture of the binding site and the specific molecular interactions.

Molecular Docking and Simulation: Computational docking studies can predict the most favorable binding pose of the ligand on the protein surface. By comparing the predicted binding energy at the orthosteric site versus potential allosteric sites, an initial hypothesis about the binding mode can be formulated.

A comparative table outlining the expected characteristics of orthosteric versus allosteric binding for a hypothetical interaction of this compound with an enzyme is provided below.

| Feature | Orthosteric Binding | Allosteric Binding |

| Binding Location | Primary active site | Secondary, distinct site |

| Competition with Substrate | Competitive | Non-competitive or uncompetitive |

| Effect on Enzyme Kinetics | Increases K_m, V_max unchanged | V_max decreased, K_m may change |

| Structural Similarity to Substrate | Often present | Typically absent |

| Potential for Selectivity | Can be challenging | Often higher |

Biological Target Identification Strategies

Proteomics-Based Approaches for Target Identification

Proteomics offers a powerful suite of tools for identifying the direct binding partners of a small molecule within the complex environment of the cell. These methods aim to isolate and identify proteins that physically interact with the compound of interest.

Affinity Proteomics Coupled with Mass Spectrometry

Affinity proteomics is a well-established method for capturing the protein targets of a small molecule. nih.gov The core principle involves using the small molecule as "bait" to "fish" for its binding partners in a cell lysate. tandfonline.com

Methodology: For N-(2,6-diethylphenyl)-3-phenylpropanamide, this would first involve chemical synthesis of a derivative that incorporates a linker arm attached to an affinity tag, such as biotin. This modified compound, or probe, is then immobilized on a solid support, like agarose (B213101) beads. nih.gov When a cell or tissue lysate is passed over these beads, proteins that specifically bind to this compound are captured. After washing away non-specific binders, the captured proteins are eluted and subsequently identified using high-resolution mass spectrometry. tandfonline.com

Hypothetical Data from Affinity Proteomics: The following table is an illustrative example of potential results from an affinity proteomics experiment designed to identify targets of this compound. The data is hypothetical and for demonstration purposes only.

| Protein ID (UniProt) | Protein Name | Peptide Count | Enrichment Score | Putative Function |

|---|---|---|---|---|

| P08684 | Glucocorticoid receptor | 22 | 15.4 | Nuclear receptor, transcription factor |

| P10275 | Cytochrome P450 2D6 | 18 | 12.1 | Metabolic enzyme |

| Q13131 | MAP kinase kinase 6 | 15 | 9.8 | Signal transduction |

| P62258 | 14-3-3 protein beta/alpha | 11 | 7.2 | Signal transduction, adapter protein |

Activity-Based Protein Profiling (ABPP) for Enzyme Targets

Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic technique that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govfrontiersin.org Unlike traditional affinity proteomics, ABPP probes covalently bind to the active sites of enzymes, providing a direct readout of their catalytic activity. nih.gov

Methodology: ABPP is particularly effective in a competitive format for target identification. nih.gov In this setup, a cell lysate would be pre-incubated with this compound. Subsequently, a broad-spectrum, activity-based probe designed to label a specific class of enzymes (e.g., serine hydrolases, kinases) is added. If this compound binds to the active site of an enzyme, it will block the labeling by the activity-based probe. By using quantitative mass spectrometry to compare the probe-labeling patterns between treated and untreated samples, a decrease in signal for a particular enzyme indicates it is a target of the compound. frontiersin.orgyoutube.com

Hypothetical Data from Competitive ABPP: This table illustrates potential outcomes from a competitive ABPP experiment to find enzyme targets of this compound. The data is hypothetical.

| Enzyme ID (UniProt) | Enzyme Name | Enzyme Class | Probe Labeling Ratio (Treated/Control) | Inference |

|---|---|---|---|---|

| P28482 | Fatty acid amide hydrolase 1 | Serine Hydrolase | 0.15 | Strong Target |

| P37840 | Dipeptidyl peptidase 4 | Serine Hydrolase | 0.95 | Not a Target |

| O00519 | Monoacylglycerol lipase | Serine Hydrolase | 0.45 | Potential Target |

| P51692 | Lysophospholipase 1 | Serine Hydrolase | 0.91 | Not a Target |

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy used in mass spectrometry for accurate relative quantification of proteins between different cell populations. nih.govspringernature.com It involves growing one cell population in media containing "light" (normal) amino acids and another in media with "heavy" (isotope-labeled) amino acids (e.g., ¹³C₆-lysine).

Methodology: For target identification, SILAC can be integrated with affinity pulldown experiments to distinguish true binding partners from non-specific background contaminants. acs.orgresearchgate.net A "heavy" labeled cell lysate would be incubated with beads carrying immobilized this compound, while a "light" labeled lysate is incubated with control beads. The eluates from both sets of beads are then combined and analyzed by mass spectrometry. True interactors will show a high heavy/light ratio, whereas background proteins that bind non-specifically to the beads will have a ratio close to one. researchgate.net

Hypothetical Data from SILAC-Affinity Proteomics: This table provides a hypothetical example of SILAC data used to confirm specific interactors of this compound. The data is for illustrative purposes.

| Protein ID (UniProt) | Protein Name | SILAC Ratio (Heavy/Light) | Significance (p-value) | Conclusion |

|---|---|---|---|---|

| P08684 | Glucocorticoid receptor | >10 | <0.001 | High-confidence interactor |

| P04637 | Tubulin alpha-1A chain | 1.1 | 0.45 | Non-specific background |

| Q13131 | MAP kinase kinase 6 | 8.5 | <0.01 | Probable interactor |

| P60709 | Actin, cytoplasmic 1 | 0.9 | 0.88 | Non-specific background |

Genetic and Genomic Methodologies for Target Validation

Once potential targets are identified through proteomics, genetic and genomic approaches are essential for validating these interactions and understanding their functional consequences within the cell.

Gene Expression Profiling and RNA Sequencing for Pathway Analysis

Treating cells with a compound and measuring the subsequent changes in the transcriptome can provide powerful clues about its mechanism of action. youtube.com RNA sequencing (RNA-seq) offers a comprehensive and unbiased view of the gene expression changes induced by this compound. nih.gov

Methodology: Cells would be exposed to the compound for a defined period, after which their RNA is extracted and sequenced. By comparing the gene expression profiles of treated cells to untreated controls, researchers can identify differentially expressed genes. rna-seqblog.com This list of genes is then subjected to pathway analysis to determine which signaling or metabolic pathways are significantly perturbed, thereby inferring the function of the compound's target. nih.gov

Hypothetical Data from RNA-Sequencing Analysis: This table shows a hypothetical set of results from an RNA-seq experiment, highlighting pathways affected by this compound treatment.

| Pathway Name (KEGG) | Number of Differentially Expressed Genes | Enrichment Score | Adjusted p-value |

|---|---|---|---|

| NF-kappa B signaling pathway | 35 | 4.2 | 1.2e-5 |

| MAPK signaling pathway | 28 | 3.8 | 3.4e-4 |

| Apoptosis | 21 | 3.1 | 9.1e-3 |

| Metabolic pathways | 15 | 1.5 | 0.04 |

CRISPR/Cas9-Based Genetic Screening for Target Deconvolution

CRISPR/Cas9 technology has revolutionized functional genomics and provides a powerful method for target validation. criver.com Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to a compound.

Methodology: A pooled library of guide RNAs (gRNAs), each targeting a specific gene for knockout, is introduced into a population of cells expressing the Cas9 nuclease. This population of knockout cells is then treated with this compound at a concentration that inhibits growth. Cells that have a knockout of the compound's direct target (or essential downstream pathway components) may survive and proliferate. By sequencing the gRNAs present in the surviving cell population and comparing them to the initial population, the genes that confer resistance can be identified, thus validating them as targets. creative-diagnostics.comnih.govacs.org

Hypothetical Data from a CRISPR Resistance Screen: The following table is a hypothetical representation of hits from a genome-wide CRISPR knockout screen for resistance to this compound.

| Gene Symbol | Gene Name | Guide RNA Enrichment Score | Rank | Validation Status |

|---|---|---|---|---|

| NR3C1 | Nuclear receptor subfamily 3 group C member 1 | 25.6 | 1 | Validated Target |

| MAP2K6 | Mitogen-activated protein kinase kinase 6 | 19.8 | 2 | Pathway Component |

| FAAH | Fatty acid amide hydrolase | 15.2 | 3 | Validated Target |

| CYP2D6 | Cytochrome P450 family 2 subfamily D member 6 | 12.5 | 4 | Metabolizing Enzyme |

Phenotypic Screening and Reverse Pharmacology Approaches

Phenotypic screening represents a classic yet powerful approach in drug discovery. nih.gov Instead of starting with a known target, this method involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired physiological effect. nih.gov Once a compound like this compound demonstrates a favorable phenotypic outcome, the subsequent challenge is to identify its molecular target, a process known as target deconvolution. nih.govresearchgate.net

Reverse pharmacology, a paradigm that is gaining traction, complements phenotypic screening by starting with a documented clinical effect and working backward to understand the underlying mechanism of action. researchgate.netijnrd.org This approach is particularly valuable when exploring compounds with a history of traditional use or those identified through phenotypic assays. The journey from a demonstrated effect to a validated target often involves a multidisciplinary approach, integrating traditional knowledge with modern scientific techniques to accelerate the drug discovery process. ijnrd.org

The process of target deconvolution for a hit from a phenotypic screen can be complex and resource-intensive. researchgate.net A variety of techniques are employed to isolate and identify the protein or proteins that a compound interacts with. These methods can be broadly categorized into direct and indirect approaches. researchgate.net Affinity chromatography is a widely used direct method where the small molecule is immobilized on a solid support to capture its binding partners from a complex biological sample. nih.gov The bound proteins are then eluted and identified using techniques like mass spectrometry. nih.gov

However, a significant challenge in these affinity-based methods is the potential for non-specific binding of hydrophobic small molecules to proteins, which can lead to false positive results. researchgate.net To address this, various label-free methods have been developed. These techniques, such as the cellular thermal shift assay (CETSA), monitor changes in protein stability upon compound binding. nih.gov

The following table summarizes key methodologies used in phenotypic screening and target deconvolution:

| Methodology | Principle | Key Advantages | Potential Challenges |

| Phenotypic Screening | Identifies compounds that produce a desired physiological effect in a biological system. nih.gov | Unbiased approach that can uncover novel biological pathways and first-in-class drugs. nih.gov | Target identification (deconvolution) is a necessary and often challenging subsequent step. nih.gov |

| Reverse Pharmacology | Starts with a known clinical or physiological effect and works backward to identify the active compound and its mechanism of action. researchgate.netijnrd.org | Can accelerate drug discovery by leveraging existing knowledge of a compound's effects. ijnrd.org | Requires a well-documented and reproducible phenotypic effect as a starting point. |

| Affinity Chromatography | A small molecule is immobilized to a solid support to "pull down" its binding partners from a cell lysate. nih.gov | Allows for the direct isolation and identification of target proteins. nih.gov | Non-specific binding can lead to the identification of false-positive targets. researchgate.net |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of proteins upon ligand binding. nih.gov | A label-free method that can be performed in a cellular context, providing more physiologically relevant data. nih.gov | May not be suitable for all protein targets or compound classes. |

Artificial Intelligence and Machine Learning in Predictive Target Identification

Furthermore, AI platforms can assist in prioritizing the list of putative targets generated from experimental methods like phenotypic screening. researchgate.net By analyzing the characteristics of the identified proteins and their known biological functions, AI can help researchers focus their validation efforts on the most promising candidates. frontiersin.org This synergy between experimental data and computational prediction significantly accelerates the target deconvolution process. nih.gov

The table below highlights some of the key AI and ML approaches used in predictive target identification:

| AI/ML Approach | Description | Application in Target Identification |

| Machine Learning Models | Algorithms that learn from data to make predictions or decisions without being explicitly programmed. | Predicts potential drug-target interactions based on the chemical structure of the compound and the properties of the protein target. nih.gov |

| Deep Learning | A subset of machine learning based on artificial neural networks with multiple layers. | Can analyze complex multi-omics data to identify novel therapeutic pathways and protein targets. patsnap.com |

| Graph Neural Networks (GNNs) | A type of neural network designed to work with graph-structured data. | Analyzes protein-protein interaction networks to predict new targets by identifying patterns in the network topology. patsnap.com |

| Natural Language Processing (NLP) | Enables computers to understand and interpret human language. | Can mine vast amounts of scientific literature to identify potential connections between compounds, genes, and diseases. |

The integration of these computational strategies with experimental validation holds immense promise for expediting the discovery of the precise biological targets of this compound, thereby paving the way for its potential development as a therapeutic agent.

Research on Chemical Probe Development for this compound Remains Undisclosed

Despite a thorough search of scientific literature and chemical databases, detailed research findings on the development of chemical probes specifically for the compound this compound are not publicly available. Therefore, it is not possible to provide a comprehensive article on its chemical probe design, synthesis, and application in biological systems as outlined.

Chemical probes are essential tools in chemical biology for understanding the function of proteins and other biomolecules in their native environments. The development of such probes is a rigorous process that involves designing and synthesizing molecules with high potency and selectivity for their intended target. This process also includes the creation of labeled analogues and control compounds to validate their mechanism of action.

The requested article outline focuses on several key stages of chemical probe development, including:

Design Principles: Establishing the criteria for a high-quality probe, such as potency, selectivity, and on-target specificity. This also involves the crucial step of creating inactive structural analogues to serve as negative controls in experiments.

Synthesis of Labeled Analogues: Modifying the chemical structure of the probe to include reporter tags. This can involve the incorporation of photoaffinity labels for covalent binding to the target or biotin tags for use in pull-down assays to identify binding partners.

Application in Biological Systems: Utilizing the developed chemical probes to investigate the biological role and mechanism of action of the target molecule.

While the principles and techniques for these stages of chemical probe development are well-established in the field of chemical biology, their specific application to this compound has not been documented in accessible scientific literature. Information regarding its biological targets, mechanism of action, or any research initiatives to develop it into a chemical probe is currently unavailable.

Consequently, the creation of data tables and a detailed discussion of research findings as requested cannot be fulfilled without resorting to speculation, which would compromise the scientific accuracy of the information provided.

Chemical Probe Development for N 2,6 Diethylphenyl 3 Phenylpropanamide Research

Application of Chemical Probes in Biological Systems for Mechanism Elucidation

In Vitro Biochemical Assays for Direct Target Modulation

No specific in vitro biochemical assay data for N-(2,6-diethylphenyl)-3-phenylpropanamide has been reported.

In a typical research workflow, the initial characterization of a compound's activity involves in vitro biochemical assays. These experiments are fundamental in determining the direct interaction of a compound with its putative protein target. By measuring the modulation of a target's activity in a controlled, cell-free environment, researchers can establish a direct mechanism of action and quantify the potency of the compound. The absence of such data for this compound means that its direct molecular targets and its effect on their function remain uncharacterized.

Cell-Based Thermal Shift Assays (e.g., CETSA) for Target Engagement

There are no published studies utilizing Cellular Thermal Shift Assays (CETSA) to evaluate the target engagement of this compound within a cellular context.

Cellular Thermal Shift Assays (CETSA) are a powerful tool for confirming that a compound engages its target within the complex milieu of a living cell. This method relies on the principle that the binding of a ligand to a protein alters the protein's thermal stability. While CETSA has been widely adopted in drug discovery and chemical biology to validate on-target activity, its application to this compound has not been described in available research. Consequently, there is no direct evidence of this compound binding to a specific protein target in a cellular environment.

Investigating RNA Structural Dynamics via Chemical Probing Using Analogues

The development and use of analogues of this compound for the purpose of probing RNA structural dynamics have not been documented.